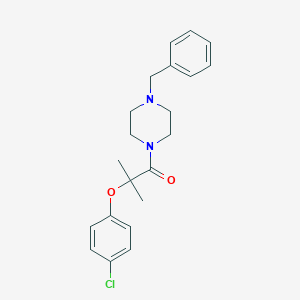
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as BTCP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the early 1980s and has since been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves its ability to inhibit the reuptake of dopamine, serotonin, and norepinephrine. By blocking the transporters that are responsible for removing these neurotransmitters from the synaptic cleft, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can increase their concentration and prolong their effects. This leads to an increase in the activity of the corresponding neural circuits, which can have various effects depending on the specific brain regions involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one are complex and depend on the dose, route of administration, and individual variability. In general, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which suggests that it has psychostimulant properties. It has also been shown to increase the release of dopamine and other neurotransmitters in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. These effects are thought to underlie the reinforcing properties of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one and its potential for abuse.
Advantages and Limitations for Lab Experiments
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has several advantages as a research tool, including its high potency and selectivity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in various behavioral and physiological processes. However, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one also has several limitations, including its potential for abuse and toxicity. It is important to use appropriate safety measures when handling 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one and to follow ethical guidelines for animal research.
Future Directions
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, including its potential use as a therapeutic agent for various psychiatric disorders. For example, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been shown to have antidepressant-like effects in animal models of depression, which suggests that it may be a useful adjunct to existing treatments. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one may have potential for use in drug discovery, as it can serve as a lead compound for the development of novel dopamine reuptake inhibitors. Further research is needed to explore these and other potential applications of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one.
Synthesis Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one involves the reaction of 4-chlorophenol and 1-benzylpiperazine in the presence of a base to form 1-(4-chlorophenoxy)-4-benzylpiperazine. This compound is then reacted with 2-methyl-2-bromo-1-propanol to form 1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one. The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and its dysregulation has been implicated in various psychiatric disorders such as addiction, depression, and schizophrenia. 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one has also been shown to have affinity for serotonin and norepinephrine transporters, which suggests that it may have broader effects on neurotransmitter systems.
properties
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
|---|---|
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one |
InChI |
InChI=1S/C21H25ClN2O2/c1-21(2,26-19-10-8-18(22)9-11-19)20(25)24-14-12-23(13-15-24)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3 |
InChI Key |
BOACPLCCPSWOAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)

